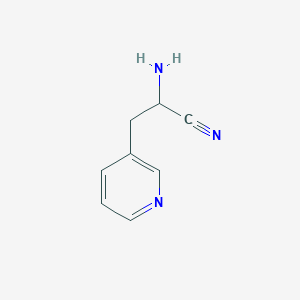
2-Amino-3-(pyridin-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(pyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(pyridin-3-yl)propanenitrile typically involves the reaction of 3-cyanopyridine with an appropriate amine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 3-cyanopyridine is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-3-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary amines.
科学的研究の応用
2-Amino-3-(pyridin-3-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, which can be used in various assays and studies.
作用機序
The mechanism by which 2-Amino-3-(pyridin-3-yl)propanenitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely, but often include binding to active sites or allosteric sites on target proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(pyridin-2-yl)propanenitrile
- 3-Amino-3-(pyridin-2-yl)propanenitrile
Uniqueness
2-Amino-3-(pyridin-3-yl)propanenitrile is unique due to the position of the amino and nitrile groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
2-amino-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H9N3/c9-5-8(10)4-7-2-1-3-11-6-7/h1-3,6,8H,4,10H2 |
InChIキー |
PZJPOQHJIOSAEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC(C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)
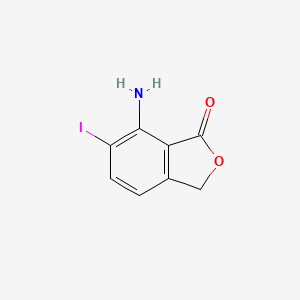
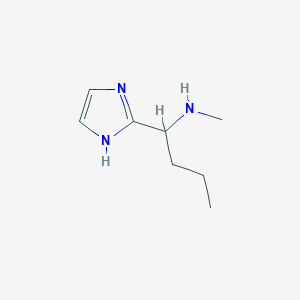
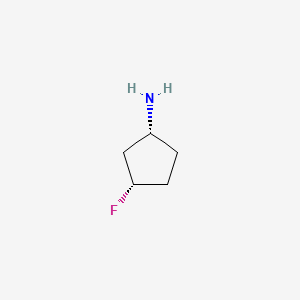
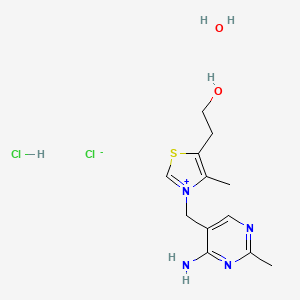

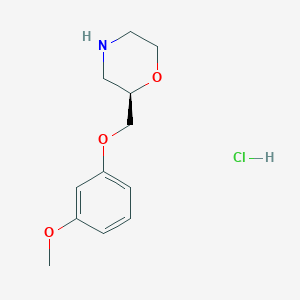
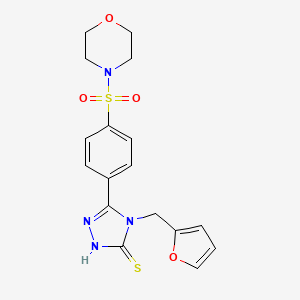
![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![7,8,9,10,11,12,20,21,22,23,24,25-Dodecahydrodibenzo[i,t][1,4,7,12,15,18]hexaazacyclodocosine-5,13,18,26(6h,19h)-tetrone](/img/structure/B15053467.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)

![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
